(3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride
Description
(3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride is a chiral piperidine derivative featuring a cyclopropyl substituent at the 1-position and an amine group at the 3S configuration. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis.
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
(3S)-1-cyclopropylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-2-1-5-10(6-7)8-3-4-8;;/h7-8H,1-6,9H2;2*1H/t7-;;/m0../s1 |
InChI Key |
FPZGOPRCUILUAM-KLXURFKVSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2CC2)N.Cl.Cl |
Canonical SMILES |
C1CC(CN(C1)C2CC2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with piperidine derivatives in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In industrial settings, the production of (3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues: Piperidine vs. Pyrrolidine Derivatives
Piperidine (6-membered ring) and pyrrolidine (5-membered ring) derivatives exhibit distinct physicochemical and biological properties due to ring size and conformational flexibility.
Key Differences :
- Ring Size : Piperidine derivatives (e.g., target compound) generally exhibit higher lipophilicity and metabolic stability compared to pyrrolidine analogs .
- Substituents : The cyclopropanesulfonyl group in [] introduces electron-withdrawing effects, reducing basicity compared to the cyclopropyl group in the target compound .
Dihydrochloride Salts and Solubility
Dihydrochloride salts are commonly employed to improve aqueous solubility and bioavailability.
Key Insight : The dihydrochloride form in the target compound likely mimics the solubility advantages seen in trientine dihydrochloride, facilitating its use in aqueous formulations .
Stereochemical and Substituent Effects
Stereochemistry and substituent groups critically influence biological activity and synthetic pathways.
Stereochemistry:
- The 3S configuration in the target compound may offer enantioselective interactions with biological targets, contrasting with the 3R configuration in (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine hydrochloride .
Substituent Variations:
- Cyclopropyl vs. Isopropyl : The cyclopropyl group in the target compound provides steric hindrance and metabolic resistance compared to the isopropyl group in (3S,4S)-1-isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride .
Biological Activity
(3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a dual antagonist of Toll-like receptors (TLR) 7 and 8. This compound may have therapeutic applications in treating autoimmune diseases and certain cancers, owing to its ability to modulate immune responses.
The chemical structure of (3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride can be described by the following formula:
This compound is characterized by a piperidine ring with a cyclopropyl substituent, which contributes to its unique biological activity.
Research indicates that (3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride acts primarily as an antagonist for TLR7 and TLR8. These receptors are crucial in the immune system's response to pathogens, recognizing nucleic acids from viruses and bacteria. By inhibiting these receptors, the compound may reduce the overactive immune responses associated with autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis .
Antagonistic Effects on TLRs
The antagonistic properties of (3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride have been demonstrated in several studies:
- TLR7/8 Inhibition : The compound effectively inhibits the activation of TLR7 and TLR8, leading to decreased production of pro-inflammatory cytokines. This action has been linked to reduced disease severity in models of autoimmune disorders .
- Immune Modulation : By interfering with TLR signaling pathways, the compound can modulate both innate and adaptive immune responses. This modulation is particularly beneficial in conditions where excessive inflammation is detrimental .
Antifungal Activity
Recent studies have also explored the antifungal potential of piperidine derivatives, including those related to (3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride. For instance, derivatives have shown significant activity against Candida auris, a pathogen known for its resistance to multiple antifungal agents. The mechanism involves inducing cell cycle arrest and apoptosis in fungal cells .
Case Studies
Several case studies highlight the therapeutic potential of (3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride:
- Systemic Lupus Erythematosus : In a preclinical model, administration of this compound resulted in decreased levels of autoantibodies and improved clinical scores compared to untreated controls. The study emphasized its role in modulating TLR pathways involved in SLE pathogenesis .
- Cancer Therapy : In vitro studies have indicated that the compound can enhance the efficacy of existing chemotherapeutic agents by reducing tumor-associated inflammation through TLR inhibition. This dual approach may improve patient outcomes in hematologic malignancies .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| TLR7/8 Antagonism | Reduced cytokine production; improved autoimmune disease symptoms |
| Antifungal Activity | Induced apoptosis in Candida auris; effective against resistant strains |
| Cancer Therapy Enhancement | Improved efficacy of chemotherapy; reduced tumor inflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
